2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)propanamide
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Overview
Description
2-(4-CHLORO-3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a pyridinyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 4-methylphenol to form 4-chloro-3-methylphenol. This intermediate is then reacted with an appropriate alkylating agent to introduce the phenoxy group.
Introduction of the Pyridinyl Group: The next step involves the coupling of the phenoxy intermediate with a pyridine derivative. This is typically achieved through a nucleophilic substitution reaction.
Formation of the Final Compound: The final step involves the reaction of the pyridinyl intermediate with 3,4,5-trimethoxybenzyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLORO-3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the chlorinated phenoxy group, leading to the formation of dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dechlorinated products, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-CHLORO-3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in biological studies to investigate its effects on various biological pathways and processes.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to modulation of their activity. This can result in changes in cellular processes and biological pathways, contributing to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-CHLORO-5-TRIFLUOROMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PROPANAMIDE
- 2-(4-CHLORO-3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BUTANAMIDE
Uniqueness
The uniqueness of 2-(4-CHLORO-3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PROPANAMIDE lies in its specific structural features, which contribute to its distinct chemical reactivity and biological activity. The presence of the chlorinated phenoxy group, pyridinyl group, and trimethoxyphenyl group allows for a wide range of chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C25H27ClN2O5 |
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Molecular Weight |
470.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C25H27ClN2O5/c1-16-12-19(9-10-20(16)26)33-17(2)25(29)28(23-8-6-7-11-27-23)15-18-13-21(30-3)24(32-5)22(14-18)31-4/h6-14,17H,15H2,1-5H3 |
InChI Key |
SDYCZZHTFNHZPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
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